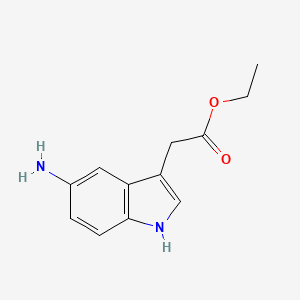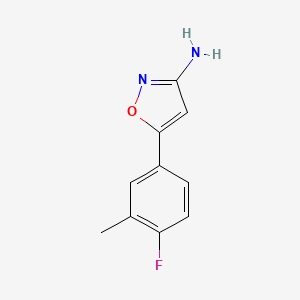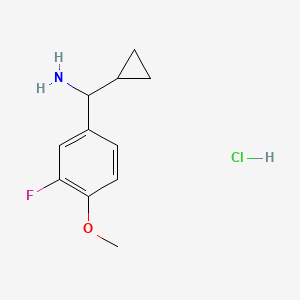amine](/img/structure/B13519520.png)
[(4-Bromophenyl)methyl](dimethoxyphosphoryl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)methylamine is an organic compound with the molecular formula C9H13BrNO3P and a molecular weight of 294.08 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a methyl group, which is further connected to a dimethoxyphosphoryl amine group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylamine typically involves the reaction of 4-bromobenzyl chloride with dimethoxyphosphorylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of (4-Bromophenyl)methylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation Reactions: The major products are oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: The major products are reduced derivatives such as amines or alcohols.
Scientific Research Applications
(4-Bromophenyl)methylamine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and the development of new biochemical assays.
Medicine: It is used in the development of new pharmaceuticals and the study of drug interactions and mechanisms of action.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The dimethoxyphosphoryl amine group can participate in phosphorylation reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound has a similar bromophenyl group but differs in the presence of a thiazole ring instead of a dimethoxyphosphoryl amine group.
4-Bromobenzylamine: This compound has a similar bromophenyl group but lacks the dimethoxyphosphoryl group.
Uniqueness
(4-Bromophenyl)methylamine is unique due to the presence of both the bromophenyl and dimethoxyphosphoryl amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C9H13BrNO3P |
|---|---|
Molecular Weight |
294.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-dimethoxyphosphorylmethanamine |
InChI |
InChI=1S/C9H13BrNO3P/c1-13-15(12,14-2)11-7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
FEHWBNDMHSBTCD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NCC1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13519448.png)


![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B13519467.png)


![1-[2-(Trifluoromethyl)oxetan-2-yl]methanaminehydrochloride](/img/structure/B13519494.png)





